2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol
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Overview
Description
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is an organic compound with the molecular formula C7H7F3OS. It features a thiophene ring substituted with a trifluoromethyl group and an ethan-1-ol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction is often carried out under controlled temperatures and pressures to ensure the desired substitution on the thiophene ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the trifluoromethyl group.
1-(Thiophen-2-yl)ethan-1-ol: Another thiophene derivative with different substitution patterns.
2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol: Similar but with different positioning of the trifluoromethyl group .
Uniqueness
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is unique due to:
Trifluoromethyl Group: This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H7F3OS |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)thiophen-3-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-4-12-3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
AMJKOBGCMYTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CCO |
Origin of Product |
United States |
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